5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carbaldehyde with o-tolyloxy methylating agents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl and o-tolyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carbaldehyde: Lacks the o-tolyloxy group.
4-((o-Tolyloxy)methyl)thiophene-2-carbaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-4-((o-tolyloxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of both the methyl and o-tolyloxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2S/c1-10-5-3-4-6-14(10)16-9-12-7-13(8-15)17-11(12)2/h3-8H,9H2,1-2H3 |
InChI Key |
MGHVVLBGZWWHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(SC(=C2)C=O)C |
Origin of Product |
United States |
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